physical and chemical properties of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
physical and chemical properties of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole and thiophene moieties are recognized pharmacophores, and their combination in this structure presents a unique scaffold for the development of novel therapeutic agents.[1][2] This document synthesizes available data on its structure, predicted physicochemical properties, and outlines detailed experimental protocols for its characterization. The synthesis of related 1,2-oxazole-4-carboxylic acid derivatives is also discussed to provide a framework for its potential preparation. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Compound Identification and Structural Elucidation
The fundamental identity of any chemical entity lies in its structure and nomenclature. 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a molecule that brings together two key heterocyclic rings: a 5-methylthiophene and a 1,2-oxazole (also known as isoxazole), linked at their respective 2- and 5-positions. A carboxylic acid functional group is attached at the 4-position of the isoxazole ring.
Caption: 2D Chemical Structure of the Topic Compound.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 1537125-82-8 | [3] |
| Molecular Formula | C₉H₇NO₃S | PubChem |
| Molecular Weight | 209.22 g/mol | PubChem |
| InChI | InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)8-6(9(11)12)4-10-13-8/h2-4H,1H3,(H,11,12) | PubChem |
| InChIKey | IXVOLDGJHQQDBM-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=CC=C(S1)C2=C(C=NO2)C(=O)O | PubChem |
Predicted Physicochemical Properties
| Property | Predicted Value | Method | Source |
| XLogP3 | 1.7 | Computational | PubChem |
| Hydrogen Bond Donors | 1 | Computational | PubChem |
| Hydrogen Bond Acceptors | 4 | Computational | PubChem |
| Rotatable Bond Count | 2 | Computational | PubChem |
| Topological Polar Surface Area | 84.6 Ų | Computational | PubChem |
Chemical Properties and Synthesis Considerations
The chemical behavior of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid is dictated by the interplay of its constituent functional groups: the thiophene ring, the isoxazole ring, and the carboxylic acid.
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Thiophene Moiety: The thiophene ring is an electron-rich aromatic system prone to electrophilic substitution. The presence of the methyl group at the 5-position will influence the regioselectivity of such reactions.[1]
-
Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. It is generally stable but can undergo ring-opening reactions under certain conditions.[4]
-
Carboxylic Acid Group: The carboxylic acid functionality imparts acidic properties to the molecule and provides a handle for various chemical modifications, such as esterification, amidation, and salt formation.
Synthetic Approach
A common and effective method for the synthesis of 1,2-oxazole-4-carboxylates involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[5] This approach offers a reliable pathway to construct the core isoxazole ring.
Caption: Proposed Synthetic Workflow for the target compound.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and development, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid. These protocols are based on established laboratory practices and can be adapted as needed.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.[6]
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.
Determination of Solubility
Understanding the solubility of a compound is crucial for its formulation and biological testing.[8]
Principle: The solubility of a substance is its ability to dissolve in a given solvent to form a homogeneous solution. For an acidic compound like a carboxylic acid, its solubility is highly dependent on the pH of the aqueous medium.
Apparatus:
-
Vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
pH meter
Procedure:
-
Qualitative Solubility:
-
Place approximately 1-2 mg of the compound into separate vials.
-
Add 1 mL of various solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane, acetone).
-
Vortex or stir the mixtures and visually observe if the solid dissolves.
-
-
Aqueous Solubility at Different pH:
-
Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7.4, 9).
-
Add an excess amount of the solid compound to a known volume of each buffer solution in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Determination of pKa
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.
Principle: Potentiometric titration is a common method for determining the pKa of an acid. It involves titrating a solution of the acid with a standard solution of a base and monitoring the change in pH. The pKa is the pH at the half-equivalence point.[9][10]
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent mixture (e.g., water-ethanol, if the compound has low water solubility).
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
The volume of titrant at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectral Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the thiophene ring, the aromatic protons on both rings, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the thiophene and isoxazole protons will be characteristic of their positions on the rings.[11][12]
-
¹³C NMR: The carbon NMR spectrum will show resonances for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the carbons in the thiophene and isoxazole rings will provide further structural confirmation.[13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15]
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[16]
-
C=O Stretch: A strong, sharp absorption band should appear in the range of 1760-1690 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[17][18]
-
C-O Stretch: A medium intensity band is expected between 1320-1210 cm⁻¹ for the C-O stretching vibration.[17]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the thiophene and isoxazole rings will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its structural and predicted physicochemical properties, along with a potential synthetic strategy. The detailed experimental protocols for its characterization will serve as a valuable resource for researchers in the field. Further experimental validation of the predicted properties and exploration of the biological activity of this compound and its derivatives are warranted.
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